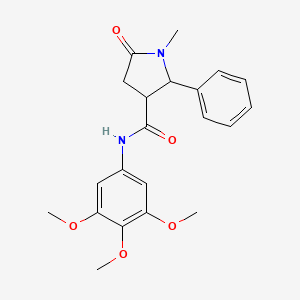![molecular formula C24H18FN3OS2 B11309052 2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11309052.png)
2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to maximize efficiency .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the sulfanyl groups.
Reduction: Reduced forms of the carboxamide group.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- 2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)-4-pyrimidinecarboxamide
- 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
2-[(4-fluorobenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C24H18FN3OS2 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC名 |
2-[(4-fluorophenyl)methylsulfanyl]-N-phenyl-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H18FN3OS2/c25-18-13-11-17(12-14-18)16-30-24-26-15-21(31-20-9-5-2-6-10-20)22(28-24)23(29)27-19-7-3-1-4-8-19/h1-15H,16H2,(H,27,29) |
InChIキー |
PLVHHXIJCLUFBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308974.png)
![3,4-Dimethyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11308982.png)
![2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11308988.png)
![4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11308997.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11309018.png)
![[4-(methylsulfonyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11309025.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11309032.png)

![8-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11309037.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-propoxybenzamide](/img/structure/B11309040.png)
![N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11309042.png)
![7-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309050.png)
![Phenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309051.png)
